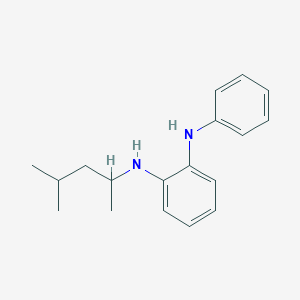

Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl-

Description

Ozonation Mechanisms and Reactive Intermediate Formation

Ozonation dominates the atmospheric degradation of 6PPD, initiating a cascade of reactions that yield toxic intermediates. High-level density functional theory (DFT) studies demonstrate that ozone (O₃) preferentially attacks the aromatic ring of 6PPD rather than its amine groups, forming hydroxylated intermediates such as 6PPD–OH . This pathway proceeds through two competing mechanisms:

- Criegee Pathway : Concerted addition of O₃ to the aromatic ring, generating a primary ozonide with an energy barrier of 19.8 kcal/mol.

- DeMore Pathway : Stepwise addition involving O₃ dissociation into atomic oxygen and O₂, with a marginally lower barrier of 18.9 kcal/mol .

Hydroxylated intermediates exhibit heightened reactivity, undergoing further ozonation to produce 6PPDQ, a quinone implicated in aquatic toxicity. Notably, 6PPDQ formation bypasses the quinonediimine (QDI) intermediate, as ozonation of synthetic 6QDI fails to yield 6PPDQ . Competing pathways also generate N-oxides and nitrones via amine oxidation, though these constitute minor products compared to quinones .

Table 1: Key Ozonation Intermediates of 6PPD

| Intermediate | Molecular Formula | Formation Pathway | Relative Abundance (%) |

|---|---|---|---|

| 6PPD–OH | C₁₈H₂₄N₂O | Aromatic hydroxylation | 35–50 |

| 6PPD-quinone (6PPDQ) | C₁₈H₂₂N₂O₂ | Secondary ozonation | 1–19 |

| N-Oxide derivatives | C₁₈H₂₂N₂O | Amine oxidation | 10–15 |

Transformation Products in Urban Runoff Systems

Urban runoff mediates the transport of 6PPD TPs into aquatic ecosystems. Liquid chromatography–mass spectrometry (LC-MS) analyses identify 23 TPs in roadway-impacted environments, with five verified using analytical standards . Major TPs include:

- C₁₈H₂₂N₂O isomers : Presumed N-oxide and orthoquinone structures.

- C₁₈H₂₂N₂O₂ isomers : Includes 6PPDQ and dinitrone derivatives.

Environmental sampling reveals stark spatial variability:

- Tire wear particles (TWPs) : Methanol extracts contain 130 ± 3.2 μg/g of total TPs, dominated by 6PPDQ (19% yield) .

- Roadway runoff : Dissolved-phase TP concentrations reach 2700 ± 1500 ng/L, with 6PPDQ contributing <1% to the total load .

- Municipal wastewater : Estimated TP concentrations in effluent range from 0.5 to 2 μg/L, highlighting incomplete removal during treatment .

Snowmelt and rainfall amplify TP mobilization, with total loads in wastewater influent increasing from 190 g/d (dry weather) to 2000 g/d (rainfall) . Particulate-bound TPs dominate in runoff, emphasizing the role of sedimentation in mitigating aquatic contamination.

Long-Term Environmental Persistence and Bioavailability

6PPD-derived TPs exhibit variable persistence influenced by environmental conditions:

- Aquatic systems : 6PPDQ half-lives range from 2.57 hours (UV-light exposure) to 33 hours (dark conditions), with hydrolysis half-lives of 12.8–13.2 days in river water . Microbial activity accelerates degradation in nutrient-rich sediments, though bioaccumulation persists in benthic organisms.

- Terrestrial systems : Adsorption to organic matter extends 6PPD retention in soils, with limited data on long-term sequestration.

Bioavailability studies confirm trophic transfer:

- Aquatic organisms : 6PPDQ accumulates in fish liver microsomes at rates 50% slower than in mammals, suggesting heightened vulnerability in aquatic species .

- Human exposure : 6PPDQ detection in urine (0.1–2.3 ng/mL) and cerebrospinal fluid underscores systemic bioavailability, with potential links to neurodegenerative pathways .

Table 2: Environmental Half-Lives of 6PPD Transformation Products

| Matrix | TP | Half-Life (Days) | Key Influencing Factors |

|---|---|---|---|

| Freshwater (pH 7) | 6PPDQ | 0.11–1.4 | UV irradiation, dissolved O₂ |

| Marine sediment | N-Oxide derivatives | 14–28 | Microbial diversity, redox potential |

| Soil (organic carbon) | 6PPD–OH | 30–60 | Organic matter content, rainfall |

Properties

CAS No. |

41539-22-4 |

|---|---|

Molecular Formula |

C18H24N2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

2-N-(4-methylpentan-2-yl)-1-N-phenylbenzene-1,2-diamine |

InChI |

InChI=1S/C18H24N2/c1-14(2)13-15(3)19-17-11-7-8-12-18(17)20-16-9-5-4-6-10-16/h4-12,14-15,19-20H,13H2,1-3H3 |

InChI Key |

QYMKLPYJMOMVNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)NC1=CC=CC=C1NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of N-(1,3-dimethylbutyl)-N'-phenyl-1,4-phenylenediamine typically involves the selective N-substitution of 1,4-phenylenediamine derivatives with an alkyl or substituted alkyl amine. The process is generally achieved by reacting:

- N-phenyl-p-quinoneimine (a key intermediate)

- Primary amines such as 1,3-dimethylbutylamine

- In the presence of a solvent like methanol

This reaction forms the desired N-substituted-N'-phenyl-p-phenylenediamine via nucleophilic substitution on the quinoneimine intermediate.

Key Patented Process

Two important patents (US5371289A and EP0617004A1) describe efficient processes for preparing N-substituted-N'-phenyl-p-phenylenediamines, including the target compound.

-

- N-phenyl-p-quinoneimine (prepared from p-aminodiphenylamine derivatives)

- p-Hydroxydiphenylamine (used to optimize reaction yield and selectivity)

- Primary amine (R¹-NH₂), where R¹ includes alkyl groups such as 1,3-dimethylbutyl

-

- Solvent: Methanol

- Molar ratio of N-phenyl-p-quinoneimine to p-hydroxydiphenylamine: 1.5:1 to 1:1.5

- Temperature: Typically ambient to moderate heating to facilitate reaction kinetics

Process Description:

The mixture of N-phenyl-p-quinoneimine and p-hydroxydiphenylamine is reacted with the primary amine under methanolic conditions. The presence of p-hydroxydiphenylamine helps control the reaction pathway and improve yields by minimizing side reactions. The primary amine introduces the N-(1,3-dimethylbutyl) substituent onto the phenylenediamine core.Purification:

The crude product is purified by standard organic purification techniques such as crystallization or chromatography to achieve >98% purity.

Reaction Mechanism Insights

- The N-phenyl-p-quinoneimine acts as an electrophilic intermediate, susceptible to nucleophilic attack by the primary amine.

- The presence of p-hydroxydiphenylamine modulates the reaction environment, preventing excessive side reactions and polymerization.

- The reaction proceeds via addition-elimination steps leading to the formation of the desired N-substituted phenylenediamine.

Reaction Monitoring and Yield Data

The patent EP0617004A1 provides kinetic data monitoring the conversion of reactants to product over time. Below is a summarized table illustrating the reaction progress:

| Compound | 15 min | 30 min | 60 min | 90 min | 120 min | 180 min |

|---|---|---|---|---|---|---|

| N-phenyl-p-quinoneimine (QI) | 6.9% | 5.8% | 0.7% | 0% | 0% | 0% |

| p-Hydroxydiphenylamine (HDPA) | 34.3% | 23.8% | 15.2% | 12.2% | 10.0% | 9.6% |

| Product | 56.4% | 66.2% | 79.5% | 83.1% | 83.4% | 84.3% |

| Unknowns | 4.8% | 7.0% | 7.8% | 6.8% | 8.7% | 7.2% |

- The data indicates rapid consumption of the quinoneimine intermediate within the first hour.

- Product formation reaches over 80% yield by 90 minutes, with minor unknown impurities remaining stable.

- The presence of p-hydroxydiphenylamine decreases gradually, consistent with its role in the reaction mixture.

Additional Considerations

- Purity and Impurities: Industrial grade 6PPD is typically >98% pure, with impurities including bis-substituted phenylenediamines and minor amine derivatives.

- Stability: The compound is stable under acidic conditions but degrades under neutral or basic aqueous environments within hours.

- Environmental and Safety Notes: The compound is widely studied for its antioxidant properties and environmental fate; however, preparation methods focus on minimizing hazardous by-products and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine include:

- N1-(4-Methylpentan-2-yl)-N4-phenylbenzene-1,4-diamine

- N1-(4-Methylpentan-2-yl)-N4-(phenyl-D₅)benzene-1,4-diamine

- N-1,3-dimethylbutyl-N’-phenyl-p-phenylenediamine .

Uniqueness

What sets N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine apart from similar compounds is its specific molecular structure, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications, such as its role as a crosslinking agent in polymer production .

Biological Activity

Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl-, commonly referred to as 6PPD, is a chemical compound primarily used as an antiozonant and antioxidant in the rubber industry. This article explores its biological activity, focusing on its toxicological effects, environmental impact, and implications for human health.

6PPD is characterized by its structure as a phenylenediamine derivative, which enhances its stability and efficacy in protecting rubber products from degradation due to ozone exposure. Its chemical formula is C₁₄H₁₈N₂, and it has a melting point of approximately 50°C. The compound is nearly insoluble in water but soluble in organic solvents, making it suitable for incorporation into rubber formulations .

Acute and Chronic Toxicity

Research has indicated that 6PPD exhibits moderate acute toxicity when administered orally, with LD50 values of approximately 893 mg/kg for females and 1005 mg/kg for males in rat studies. Chronic exposure studies have revealed a NOAEL (No Observed Adverse Effect Level) of 75 mg/kg bw/day based on liver weight increases and other pathological changes observed in rats .

Table 1: Toxicity Data for 6PPD

| Study Type | LD50 (mg/kg) | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) |

|---|---|---|---|

| Acute (Oral) | 893 (female) / 1005 (male) | - | - |

| Chronic (Feed) | - | 75 | >75 |

Hepatotoxicity

A significant area of concern regarding 6PPD is its hepatotoxic potential. Studies have shown that oral exposure leads to fatty degeneration and vacuolar changes in the liver. The compound's metabolites, particularly 6PPD-quinone, have been implicated in inducing oxidative stress and liver damage .

Environmental Impact

6PPD is predominantly used in tire manufacturing, leading to environmental concerns regarding its release into aquatic ecosystems. Research has demonstrated that 6PPD can be toxic to various aquatic organisms. For instance, studies on zebrafish embryos indicated developmental toxicity at certain concentrations, highlighting the need for careful management of this compound to mitigate ecological risks .

Table 2: Environmental Toxicity Data

| Organism | Effect Observed | Reference |

|---|---|---|

| Zebrafish embryos | Developmental toxicity | |

| Daphnia magna | Unknown | |

| Fathead minnow | Unknown |

Case Study: Hepatotoxicity in Mice

A study conducted by Fang et al. (2023) assessed the effects of oral exposure to tire rubber-derived contaminants, including 6PPD. The results indicated significant hepatotoxic effects characterized by increased liver enzyme levels and histopathological changes in liver tissue. This study underscores the potential risks associated with human exposure to products containing 6PPD .

Case Study: Aquatic Toxicity Assessment

In a recent peer-reviewed report by the EPA, the aquatic life screening values for 6PPD were evaluated. The findings suggested that while most sensitive aquatic taxa are adequately protected under current guidelines, there remains a risk for certain species exposed to higher concentrations of this compound in contaminated water systems .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via condensation of 4-aminodiphenylamine with 1,3-dimethylbutyl groups under controlled conditions. Key parameters include:

-

Catalyst selection : Use of acid catalysts (e.g., HCl) to enhance amine reactivity .

-

Solvent system : Toluene or xylene as solvents to improve reaction homogeneity and yield .

-

Temperature : Maintain 120–140°C to balance reaction rate and byproduct formation .

-

Purification : Recrystallization from ethanol or acetone to achieve >98% purity .

- Data Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 120–140°C | Higher yields at 130°C, but >140°C increases oxidation byproducts |

| Solvent | Toluene | 85–90% yield vs. 75% in ethanol |

| Catalyst (HCl) | 0.5–1.0 wt% | Excess catalyst promotes dimerization |

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, alkyl groups at δ 1.0–1.5 ppm) .

- FTIR : Detect amine N-H stretches (~3400 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

- GC-MS : Quantify impurities (e.g., 4-aminodiphenylamine <1.5%) using retention time ~29.002 min (C₁₈H₂₄N₂; MW 268.39 g/mol) .

Advanced Research Questions

Q. How can conflicting thermal stability data (e.g., melting points, decomposition) be resolved in experimental design?

- Methodological Answer :

- Contradiction : Literature reports mp ranges from 29.8°C (liquid state at room temperature) to 52°C (solid) due to impurities or measurement methods .

- Resolution Strategy :

Purity Assessment : Use HPLC to quantify impurities (e.g., 4-aminodiphenylamine) affecting thermal profiles .

DSC Protocols : Standardize heating rates (e.g., 10°C/min) and sample encapsulation to minimize oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.